(S)-1-(3-fluorophenyl)pentylamine
Description
(S)-1-(3-Fluorophenyl)pentylamine is a chiral primary amine characterized by a pentylamine chain attached to a 3-fluorophenyl group. The fluorine atom at the meta position of the phenyl ring modulates electronic properties (e.g., electron-withdrawing effects) and enhances metabolic stability compared to non-fluorinated analogs. This compound is structurally related to psychoactive phenethylamines but differs in its alkyl chain length and fluorine substitution pattern, which may influence receptor binding affinity and selectivity.
Properties
Molecular Formula |
C11H16FN |
|---|---|
Molecular Weight |
181.25 g/mol |
IUPAC Name |
(1S)-1-(3-fluorophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H16FN/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h4-6,8,11H,2-3,7,13H2,1H3/t11-/m0/s1 |
InChI Key |
OXFNDJHCDJMSLH-NSHDSACASA-N |
Isomeric SMILES |
CCCC[C@@H](C1=CC(=CC=C1)F)N |
Canonical SMILES |
CCCCC(C1=CC(=CC=C1)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-fluorophenyl)pentylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and pentylamine.
Reductive Amination: The key step in the synthesis is the reductive amination of 3-fluorobenzaldehyde with pentylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as chromatography or the use of chiral auxiliaries may be employed.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(3-fluorophenyl)pentylamine may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-fluorophenyl)pentylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(3-fluorophenyl)pentylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
The following table compares (S)-1-(3-fluorophenyl)pentylamine with its closest structural analogs based on available evidence:
Comparative Analysis
Electronic and Steric Effects
- Fluorine vs. Trifluoromethyl Substituents: The 3-fluorophenyl group in the target compound introduces moderate electron-withdrawing effects, whereas the 4-trifluoromethyl group in the analog from exerts stronger electron-withdrawing and steric effects. This difference may alter binding interactions with targets such as monoamine transporters or enzymes.
- Chlorophenyl vs.
Alkyl Chain Modifications
- The straight pentylamine chain in the target compound offers flexibility, which may favor interactions with hydrophobic pockets in proteins.
Stereochemical Considerations
- Both the target compound and the analog from feature (S)-stereochemistry, which is often associated with enhanced receptor affinity in chiral amines. For example, (S)-enantiomers of amphetamine derivatives show higher potency at serotonin and dopamine transporters compared to (R)-enantiomers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
